molecular formula C23H14ClFN2O2S B2728319 5-(2-Chlorophenyl)-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione CAS No. 902294-15-9

5-(2-Chlorophenyl)-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione

Cat. No. B2728319
M. Wt: 436.89
InChI Key: CKUBACIALFXNTP-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a useful research compound. Its molecular formula is C23H14ClFN2O2S and its molecular weight is 436.89. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Chlorophenyl)-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Chlorophenyl)-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The complexity of the molecule 5-(2-Chlorophenyl)-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^2,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione, with its unique structural framework, draws attention to its synthesis and characterization within the realm of organic chemistry. Studies have demonstrated methods for constructing similar tricyclic systems through metal-induced carbon–carbon bond formation, highlighting the relevance of nickel and other metals in facilitating the creation of complex heterocyclic compounds (Tandon & Lucas, 2008). Additionally, investigations into supramolecular structures of related compounds offer insights into the crystalline behavior and hydrogen bonding patterns that could be analogous to those found in the target molecule (Low et al., 2002).

Reactivity and Applications

Research into the reactivity of similar complex molecules has uncovered pathways for forming oxygen-bridged heterocycles and demonstrated the potential for creating novel organic materials with unique properties (Svetlik et al., 1988). Such studies pave the way for the application of these compounds in materials science, particularly in the synthesis of organic semiconductors and photoluminescent materials. The exploration of carbonyl ylide cycloadditions also reveals the molecule's potential as an intermediate in synthesizing cyclic compounds with applications ranging from medicinal chemistry to materials engineering (Molchanov et al., 2005).

Potential for Innovation

The diverse reactivity and structural uniqueness of the molecule suggest its potential utility in creating new chemical entities with applications in drug discovery, materials science, and catalysis. The synthesis of related complex structures, involving strategic functionalization and cyclization reactions, underscores the molecule's role as a versatile building block for developing innovative compounds with tailored properties. These applications are supported by research into the formation of heterocycles and the study of molecular interactions within crystalline frameworks (Kariuki et al., 2021).

properties

IUPAC Name

3-(2-chlorophenyl)-1-[(3-fluorophenyl)methyl]-4aH-[1]benzothiolo[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClFN2O2S/c24-17-9-2-3-10-18(17)27-22(28)21-20(16-8-1-4-11-19(16)30-21)26(23(27)29)13-14-6-5-7-15(25)12-14/h1-12,21H,13H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJMWAQMBYYCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=[N+](C(=O)N(C(=O)C3S2)C4=CC=CC=C4Cl)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClFN2O2S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chlorophenyl)-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione

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